3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
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Description
“3-cyclohexyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . This class of compounds has been the subject of extensive research due to their diverse biological activities .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in several studies . The synthetic approaches are grouped by the degree of research done on the imidazo[2,1-b]thiazole scaffold, from more to less studied . A multicomponent approach to imidazo[2,1-b]thiazole derivatives has been reported, starting from simple and readily available building blocks .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives can be analyzed using IR spectrum and NMR spectrum . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The chemical reactions of imidazo[2,1-b]thiazole derivatives have been studied in several papers . The reactions involve various processes such as amine-induced N-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives can be analyzed using various techniques . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- A study explored the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, among others, demonstrating the versatility of these heterocycles in creating anti-inflammatory agents through various synthetic routes (Thabet et al., 2011).
- Another piece of research reported on the synthesis of phenylimidazo thiazolo dimethyl benzocycloheptene, showcasing the chemical reactivity and potential for generating novel compounds with unique structures (Srinivas et al., 2004).
Structural and Molecular Characterization
- The crystal structure of an N-(3-Oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-acetamide hemihydrate was elucidated, highlighting the importance of such analyses in understanding molecular conformation and interactions (Akkurt et al., 2008).
Biological Activities and Applications
- Research into 3,4-disubstituted-6,7-dihydro-imidazo[2,1-b][1,3]thiazole derivatives evaluated their cytotoxic effects on cancer cells, underscoring the potential of imidazo[2,1-b]thiazole derivatives in cancer therapy (Meriç et al., 2008).
- A study on the synthesis, anthelmintic, and anti-inflammatory activities of some novel imidazothiazole sulfides and sulfones provided insights into the therapeutic potential of these compounds for treating specific diseases (Shetty et al., 2010).
properties
IUPAC Name |
3-cyclohexyl-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c24-19(10-9-15-5-2-1-3-6-15)21-17-8-4-7-16(13-17)18-14-23-11-12-25-20(23)22-18/h4,7-8,11-15H,1-3,5-6,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJIJCIVTLIQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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